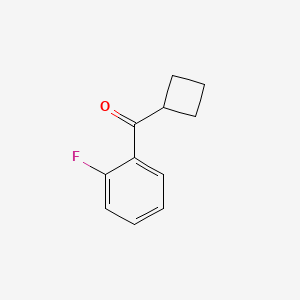

2-Fluorophenyl cyclobutyl ketone

説明

Historical Development of Cyclobutane (B1203170) Derivatives in Organic Synthesis

The journey of cyclobutane chemistry began over a century ago with the first synthesis of cyclobutane in 1907. wikipedia.org For a considerable period, the application of cyclobutane derivatives in synthetic organic chemistry was somewhat limited. However, over the past four decades, their use as synthetic intermediates has seen a significant rise. nih.gov A variety of methods have been developed for the synthesis of these four-membered carbocycles, often with high regioselectivity and stereoselectivity. researchgate.net

Despite their inherent ring strain, which makes their formation challenging, cyclobutanes are generally stable at room temperature. researchgate.netbaranlab.org This very strain, however, is what makes them incredibly useful in organic synthesis. baranlab.org The strained ring can be readily opened under various conditions, including acidic or basic environments, through nucleophilic attack, or via thermolysis and photolysis. researchgate.net This reactivity allows for a diverse range of chemical transformations, such as ring expansions and rearrangements, which can lead to the formation of complex molecular structures. researchgate.netresearchgate.net The ability to undergo these transformations has established cyclobutane derivatives as versatile building blocks in the synthesis of natural products and other biologically active molecules. researchgate.net

Significance of Cyclobutyl Ketone Structural Motifs in Modern Chemical Research

Cyclobutyl ketone motifs are increasingly recognized for their importance in medicinal chemistry and drug discovery. researchgate.netnih.gov The rigid and puckered three-dimensional structure of the cyclobutane ring provides a unique scaffold that can be used to create conformationally restricted analogues of more flexible molecules. nih.govnih.gov This conformational restriction can lead to improved binding affinity and selectivity for biological targets. nih.gov

The cyclobutyl ring can also serve as a bioisostere for other chemical groups, such as phenyl rings or alkenes, offering a way to modify the physicochemical properties of a molecule, including its metabolic stability and solubility. researchgate.netnih.gov For instance, replacing an alkene with a cyclobutane can prevent cis/trans isomerization. researchgate.net Furthermore, the cyclobutyl ketone moiety itself can participate in a variety of chemical reactions, allowing for the introduction of diverse functional groups. nih.gov The ketone can be reduced, or undergo reactions like the Beckmann rearrangement or Baeyer-Villiger oxidation to yield different functionalities. nih.gov

Recent research has highlighted the use of cyclobutyl ketones in the synthesis of 1,3-difunctionalized cyclobutanes, which are emerging as important scaffolds in medicinal chemistry. researchgate.netnih.gov These motifs can confer beneficial pharmacological properties to small-molecule drug candidates. researchgate.netnih.gov The development of new synthetic methods, such as the formal γ-C–H functionalization of cyclobutyl ketones, has made these valuable building blocks more accessible. researchgate.netnih.gov

Overview of Current Research on 2-Fluorophenyl Cyclobutyl Ketone and Related Analogues

Current research on this compound and its analogues is situated at the intersection of several key areas in organic synthesis and medicinal chemistry. The presence of the fluorine atom on the phenyl ring is of particular interest, as fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability and binding affinity.

The synthesis of this compound has been reported, for example, through the reaction of a Grignard reagent derived from 2-fluorobenzyl bromide with cyclobutanecarbonyl chloride. prepchem.com This and other synthetic routes provide access to this specific ketone and its derivatives for further investigation.

Analogues of this compound, such as those with the fluorine at different positions on the phenyl ring (e.g., 3-fluorophenyl or 4-fluorophenyl), are also subjects of study. guidechem.com Furthermore, research extends to related structures where the cyclobutyl group is replaced by other cycloalkanes, like cyclopentyl, as seen in 2-Fluorophenyl cyclopentyl ketone, which is a known precursor in the synthesis of other compounds. caymanchem.comchemicalbook.com

The exploration of these compounds is driven by the potential to discover new molecules with valuable biological activities. The combination of the unique properties of the cyclobutyl ketone scaffold with the electronic effects of the fluorine substituent makes this class of compounds a rich area for ongoing chemical research.

Structure

3D Structure

特性

IUPAC Name |

cyclobutyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDADPFNGLVOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642538 | |

| Record name | Cyclobutyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-94-8 | |

| Record name | Cyclobutyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 Fluorophenyl Cyclobutyl Ketone and Its Derivatives

Transformations Involving the Ketone Carbonyl Group

The carbonyl group (C=O) in 2-fluorophenyl cyclobutyl ketone is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, condensations, and rearrangements.

Nucleophilic Addition Reactions of Ketones

The carbonyl carbon in aldehydes and ketones is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org The reaction can be initiated by negatively charged or neutral nucleophiles. libretexts.orglibretexts.org

For ketones like this compound, the addition of a nucleophile breaks the C-O pi bond, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and electronic effects. libretexts.org The presence of electron-withdrawing groups near the carbonyl can enhance its electrophilicity and facilitate nucleophilic attack. masterorganicchemistry.com Reactions with strong nucleophiles like Grignard reagents or organolithium compounds are typically irreversible. masterorganicchemistry.com

Carbonyl Reduction Methodologies

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved using various reducing agents, with metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.org These reagents act as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon. libretexts.org

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is effective for reducing aldehydes and ketones. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent capable of reducing ketones as well as less reactive carbonyl compounds like carboxylic acids and esters. wikipedia.orglibretexts.org Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.com While commonly used for reducing alkenes, it can also reduce ketones to alcohols, often requiring higher pressures and temperatures. masterorganicchemistry.com

Other Reagents: Systems like zinc borohydride/charcoal have also been shown to be effective for the reduction of various carbonyl compounds, including ketones, to their corresponding alcohols in high yields. redalyc.org

The reduction of a ketone like this compound to (2-fluorophenyl)cyclobutylmethanol would follow these general principles, yielding a secondary alcohol.

Derivatization via Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst, such as an amine. wikipedia.orgthermofisher.com The reaction typically results in the formation of an α,β-unsaturated product after dehydration. wikipedia.org

The reaction mechanism involves the deprotonation of the active methylene compound by the base to form a nucleophilic enolate. numberanalytics.com This enolate then attacks the carbonyl carbon of the ketone. Subsequent elimination of a water molecule leads to the final condensed product. wikipedia.orgnumberanalytics.com Ketones generally react slower than aldehydes in Knoevenagel condensations. thermofisher.com The use of catalysts like piperidine (B6355638) is common, and the removal of water can drive the reaction towards the product. wikipedia.orgthermofisher.com For a ketone such as this compound, this reaction would lead to the formation of a new carbon-carbon double bond.

Rearrangement Reactions (e.g., Beckmann Rearrangement, Baeyer-Villiger Oxidation)

Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganicreactions.org For a ketoxime, derived from a ketone like this compound, this rearrangement yields a lactam (a cyclic amide). wikipedia.org The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, often by protonation with a strong acid like sulfuric acid or polyphosphoric acid. wikipedia.orgmasterorganicchemistry.com The key step involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This migration is concerted with the expulsion of the leaving group, forming a nitrilium ion intermediate, which is then attacked by water to form the amide after tautomerization. masterorganicchemistry.com

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid. sigmaaldrich.comnrochemistry.com The reaction mechanism involves the initial protonation of the ketone's carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form an intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the migration of one of the ketone's substituent groups to the adjacent oxygen of the peroxide, displacing a carboxylic acid. wikipedia.org The migratory aptitude of the substituents determines the regioselectivity of the reaction, with the group best able to stabilize a positive charge migrating preferentially. organic-chemistry.org For this compound, this oxidation could result in the insertion of an oxygen atom between the carbonyl carbon and either the cyclobutyl ring or the 2-fluorophenyl group.

Cyclobutane (B1203170) Ring-Specific Transformations

The four-membered cyclobutane ring is characterized by significant ring strain, which makes it susceptible to reactions that lead to ring-opening.

Ring Cleavage Reactions (e.g., Strain-Release Driven C–C Cleavage)

The inherent strain in the cyclobutane ring is a driving force for C-C bond cleavage reactions. In photochemistry, for instance, α-cyclopropyl ketones are known to undergo β-cleavage upon photoexcitation, driven by the release of ring strain. youtube.com A similar principle applies to cyclobutyl systems. The ring-opening of tert-cyclobutanols, for example, is a known strategy for synthesizing γ-substituted ketones through regioselective C-C bond cleavage. magtech.com.cn This can be mediated by transition metals or radical pathways. magtech.com.cn For a compound like this compound, specific reagents or conditions that can activate the C-C bonds of the cyclobutane ring could lead to ring-opened products, relieving the inherent strain of the four-membered ring.

In-Depth Analysis of this compound's Chemical Reactivity and Transformations Is Limited by Available Research

A comprehensive examination of the chemical reactivity and transformation pathways of this compound is currently hindered by a scarcity of specific research focused on this particular compound. While the broader class of aryl cyclobutyl ketones has been the subject of various studies, detailed investigations into the nuanced behavior of the 2-fluorophenyl substituted variant are not extensively documented in publicly available scientific literature. This report outlines the expected reactivity based on analogous compounds and general principles of organic chemistry, while highlighting the areas where specific data for this compound is lacking.

Chemical Reactivity and Transformation Studies

The reactivity of this compound is governed by the interplay of its three key components: the cyclobutane ring, the ketone functional group, and the 2-fluorophenyl moiety. The strained four-membered ring is susceptible to cleavage, the carbonyl group offers a site for nucleophilic attack and rearrangements, and the fluorinated aromatic ring can undergo substitution and modification.

Ring Opening Reactions

The high ring strain of the cyclobutane moiety makes it prone to ring-opening reactions under various conditions, a characteristic that is often exploited in synthetic chemistry to generate linear carbon chains with specific functionalization.

Ring Opening with Various Reagents (e.g., Nucleophiles, Radicals, Electrophiles)

While specific studies on this compound are not readily found, the behavior of analogous aryl cyclopropyl (B3062369) and cyclobutyl ketones suggests several potential ring-opening pathways. Nucleophilic attack at the carbonyl carbon can be followed by a ring-opening process. For instance, strong nucleophiles could potentially induce a retro-Aldol type reaction, leading to the cleavage of the cyclobutane ring.

Radical-mediated ring-opening is another plausible transformation. The formation of a ketyl radical anion, through single-electron transfer from a reducing agent, could initiate the cleavage of a C-C bond within the cyclobutane ring. This process is often driven by the release of ring strain. Similarly, electrophilic activation of the ketone, for example by a Lewis acid, can facilitate ring-opening by making the cyclobutane ring more susceptible to cleavage.

Cascade Reactions and Skeletal Rearrangements within Cyclobutane Systems

The structure of this compound is amenable to cascade reactions and skeletal rearrangements, which can lead to the formation of more complex molecular architectures. A notable example for aryl cyclobutyl ketones is the Norrish-Yang cyclization, a photochemical reaction that can generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo further transformations, such as palladium-catalyzed C-C bond cleavage and functionalization, leading to cis-1,3-disubstituted cyclobutanes. While this has been demonstrated for other aryl cyclobutyl ketones, specific data for the 2-fluorophenyl derivative is not available.

Skeletal rearrangements can also be initiated through the formation of carbocationic intermediates, potentially leading to ring expansion or contraction, or other structural isomerizations.

Acid- and Base-Catalyzed Transformations of Cyclobutane Derivatives

Both acid and base catalysis can promote transformations of cyclobutane derivatives. Under acidic conditions, protonation of the carbonyl oxygen can activate the molecule for rearrangements or nucleophilic attack that may lead to ring opening. In the presence of a strong base, deprotonation at the α-position to the ketone can form an enolate, which could participate in various reactions, including rearrangements where the cyclobutane ring is altered. However, specific studies detailing these transformations for this compound are not prevalent.

Modifications of the Aryl Moiety and Peripheral Substituents

The 2-fluorophenyl group and any other substituents on the molecule can also be chemically modified.

Regioselective Functionalization of the Fluorophenyl Group

The fluorine atom and the cyclobutyl ketone group on the aromatic ring direct the position of further electrophilic aromatic substitution reactions. The ortho, para-directing nature of the fluorine atom and the meta-directing nature of the ketone group, combined with steric hindrance, would influence the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenyl ring. However, specific studies on such functionalizations for this particular molecule are not well-documented.

Oxidation Reactions of Aromatic Substituents

If other alkyl substituents were present on the aromatic ring, they could be susceptible to oxidation. For instance, a methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This is a general reaction for alkylbenzenes.

Epimerization Processes of Functionalized Cyclobutyl Ketones

In derivatives of this compound that contain additional stereocenters, epimerization (the change in configuration at one stereocenter) is a potential process. For example, if a substituent is introduced on the cyclobutane ring, treatment with acid or base could lead to the formation of a more thermodynamically stable diastereomer through an enol or enolate intermediate. While this is a known process for functionalized ketones, specific examples involving this compound derivatives are not described in the available literature.

Data Tables

Due to the lack of specific experimental data in the scientific literature for the reactions of this compound, data tables for reaction conditions, yields, and product distributions cannot be provided at this time.

Catalytic Methodologies in this compound Transformations

The transformation of this compound is a subject of significant interest in synthetic chemistry, owing to the potential of its derivatives as building blocks for complex molecules. Catalytic methodologies provide efficient and selective pathways for these transformations. This section explores transition metal-catalyzed reactions, Brønsted acid-catalyzed transformations, and electrocatalytic oxidative transformations involving this compound and its analogues.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed C–C Couplings, SmI2-Catalyzed Alkene Insertions)

Transition metals are powerful catalysts for a variety of transformations involving ketones. Palladium and samarium are particularly notable for their utility in C-C bond formation and reductive couplings.

Palladium-Catalyzed C–C Couplings:

Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions, forming new carbon-carbon bonds. In the context of aryl ketones, such as this compound, palladium-catalyzed α-arylation is a key transformation. This reaction typically involves the coupling of an aryl halide with a ketone enolate. While direct examples involving this compound are not extensively documented, the general mechanism is well-established for other aryl ketones. acs.org The reaction proceeds via the in-situ generation of a palladium(0) species, which undergoes oxidative addition with an aryl halide. Subsequent reaction with a ketone enolate, followed by reductive elimination, yields the α-arylated ketone.

Another powerful palladium-catalyzed method involves the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. berkeley.eduacs.org This process allows for the synthesis of various mixed alkyl aryl ketones. berkeley.eduacs.org Functional groups on the aromatic ring, including fluoro, cyano, and keto groups, are generally well-tolerated in these reactions. berkeley.edunih.gov

| Catalyst System | Reactants | Product Type | Ref. |

| Pd(dba)₂ / Ligand | Aryl Halide + Ketone | α-Aryl Ketone | nih.gov |

| Pd(OAc)₂ / Ligand | Aryl Bromide + N-tert-butylhydrazone | Mixed Alkyl Aryl Ketone | berkeley.eduacs.org |

| Pd(PPh₃)₄ | Aryl Boronic Acid + Tautomerizable Heterocycle | Arylated Heterocycle | nih.gov |

Samarium(II) Iodide-Catalyzed Alkene Insertions:

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent capable of mediating a wide range of reductive couplings. acs.org Its application in catalytic reactions has expanded the scope of C-C bond formation. nih.gov Of particular relevance to this compound are the SmI₂-catalyzed intermolecular couplings of ketones with alkenes or alkynes. acs.orgnih.gov

The reaction is initiated by the reduction of the ketone carbonyl group by SmI₂ to form a ketyl radical intermediate. acs.org In the case of cyclopropyl ketones, this intermediate can undergo ring-opening to form a distonic radical anion, which then adds to an alkene or alkyne. nih.gov A subsequent radical-polar crossover sequence regenerates the Sm(II) catalyst and furnishes the cyclopentene (B43876) or related product. nih.gov Studies on aryl cyclopropyl ketones have revealed a crucial link between the ketone's conformation and its reactivity in these couplings. nih.govacs.org It is proposed that an ortho-substituted phenyl group can facilitate the reaction by stabilizing key intermediates. acs.org By analogy, this compound would be an excellent candidate for similar SmI₂-catalyzed transformations, potentially leading to spirocyclic or ring-expanded products through cleavage of the cyclobutyl ring.

| Reactants | Catalyst | Product Type | Key Features | Ref. |

| Aryl Cyclopropyl Ketone + Alkyne | SmI₂ (catalytic) | Decorated Cyclopentenes | Radical relay mechanism; no need for coreductant. | nih.gov |

| Ketone + Alkene/Alkyne | SmI₂ | γ-Lactones, Cyclopentanols | Ketyl radical addition to unsaturated system. | nih.gov |

| Alkyl Halide + Carbonyl | SmI₂ / NiI₂ (catalytic) | Alcohol | Barbier-type reaction. | nih.gov |

Brønsted Acid-Catalyzed Transformations

Brønsted acids can catalyze a variety of transformations in ketones by activating the carbonyl group. For this compound, such catalysis could enable rearrangements, cyclizations, or other functional group manipulations.

Protonation of the carbonyl oxygen by a Brønsted acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This activation can also facilitate reactions involving the α-protons or the cyclobutyl ring itself. For instance, strong Brønsted acids have been used to catalyze the intramolecular cyclization of diazoketones derived from amino acids to form oxazinanones. frontiersin.org This proceeds through protonation of the diazo group, followed by intramolecular nucleophilic attack from a carbamate. frontiersin.org

In systems with strained rings, such as bicyclo[1.1.0]butanes (BCBs), chiral Brønsted acids can catalyze enantioselective isomerizations to yield valuable chiral cyclobutenes. nih.govacs.org This transformation is proposed to proceed through the formation of a carbocation intermediate. nih.gov While the cyclobutyl ring in this compound is less strained than a BCB, Brønsted acid catalysis could potentially promote ring-opening or rearrangement pathways, especially under forcing conditions or with appropriately designed substrates.

| Catalyst | Substrate Type | Transformation | Mechanism | Ref. |

| HClO₄-SiO₂ | N-Cbz-protected diazoketones | Intramolecular Cyclization | Protonation of diazo group, intramolecular nucleophilic attack. | frontiersin.org |

| N-triflyl phosphoramide | Bicyclo[1.1.0]butanes | Enantioselective Isomerization | Formation of a benzylic carbocation intermediate. | nih.govacs.org |

| H₂SO₄, HClO₄ | Diazo carbonyl compounds | Intramolecular Cyclization | Protonation of diazo compound followed by nucleophilic attack. | frontiersin.org |

Electrocatalytic Oxidative Transformations (e.g., α-Tosyloxylation of Ketones)

Electrocatalysis offers a green and efficient alternative to traditional chemical methods for organic transformations. rsc.org For ketones, electrocatalytic oxidation is particularly useful for the functionalization of the α-carbon. nih.govacs.org

The α-tosyloxylation of ketones is a valuable transformation that introduces a versatile leaving group, enabling further nucleophilic substitution reactions. While specific electrocatalytic methods for α-tosyloxylation are emerging, the related α-iodination is a well-established electrochemical process. An electrochemical protocol using NH₄I as a redox catalyst in an undivided cell can achieve the α-iodination of ketones, which are then susceptible to nucleophilic substitution. nih.govacs.org This cascade approach has been successfully applied to synthesize α-amino ketones. nih.govacs.org

Applying this logic to this compound, an electrocatalytic system could be envisioned where an iodide salt acts as a mediator. The anode would oxidize iodide to a higher oxidation state, which then acts as the halogenating agent for the ketone enol or enolate. The resulting α-iodo-2-fluorophenyl cyclobutyl ketone could then be reacted in situ with a tosylate salt or other nucleophiles to achieve the desired α-functionalization. This method avoids the use of harsh chemical oxidants and provides a high degree of control over the reaction.

| Method | Substrate | Reagent/Catalyst | Transformation | Proposed Mechanism | Ref. |

| Electrochemical Oxidation | Ketones + Secondary Amines | NH₄I (redox catalyst) | α-Amino Ketones | Initial α-iodination followed by nucleophilic substitution. | nih.govacs.org |

| Electrocatalytic Oxidation | Aldehydes and Ketones | Various (e.g., Ni(OH)₂) | Carboxylic Acids | Cleavage of C-H and C-C bonds. | rsc.org |

| Electrochemical Oxidation | Ketones | - | α-Functionalization | Mediated oxidation for C-H activation. | nih.govacs.org |

Spectroscopic Elucidation and Characterization of 2 Fluorophenyl Cyclobutyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of 2-Fluorophenyl cyclobutyl ketone, distinct signals corresponding to the aromatic and cyclobutyl protons are expected. The aromatic protons, influenced by the electron-withdrawing fluorine atom and the carbonyl group, are anticipated to appear in the downfield region, typically between 7.0 and 8.0 ppm. The ortho-fluorine substitution will likely introduce complex splitting patterns for the aromatic protons due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The protons on the cyclobutyl ring will exhibit characteristic signals. The methine proton alpha to the carbonyl group is expected to be the most deshielded of the aliphatic protons, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclobutyl ring are expected to resonate further upfield, likely in the range of 1.8 to 2.5 ppm, displaying complex multiplets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 8.0 | Multiplet |

| Cyclobutyl CH (α to C=O) | 3.5 - 4.0 | Multiplet |

¹³C NMR Analysis of Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbonyl carbon is expected to have the most downfield chemical shift, typically appearing in the range of 195-210 ppm. libretexts.org The carbon atoms of the aromatic ring will resonate between 115 and 165 ppm. The carbon atom bonded to the fluorine will show a large C-F coupling constant and its chemical shift will be significantly affected. The other aromatic carbons will also be influenced, to a lesser extent, by the fluorine and carbonyl substituents.

The carbons of the cyclobutyl ring are expected to appear in the upfield region of the spectrum. The methine carbon alpha to the carbonyl group will be deshielded relative to the other cyclobutyl carbons, with an expected chemical shift between 35 and 50 ppm. The methylene carbons of the cyclobutyl ring are predicted to resonate at approximately 15-30 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 195 - 210 |

| Aromatic C-F | 158 - 165 (with C-F coupling) |

| Aromatic C | 115 - 140 |

| Cyclobutyl CH (α to C=O) | 35 - 50 |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of the cyclobutyl and aromatic C-H pairs.

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide information about the spatial proximity of protons. This would be particularly useful in confirming the ortho substitution pattern of the fluorophenyl ring by observing through-space correlations between the methine proton of the cyclobutyl group and the protons on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Vibrational Frequencies (e.g., Carbonyl Stretching Modes)

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For ketones where the carbonyl group is conjugated with an aromatic ring, this absorption typically appears in the range of 1685-1705 cm⁻¹. libretexts.org The presence of the cyclobutyl ring, which can introduce some ring strain, may slightly shift this frequency.

Interpretation of Characteristic Absorption Bands

In addition to the carbonyl stretch, other characteristic absorption bands are expected. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The stretching vibrations of the C-C bonds within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. A C-F stretching vibration is also anticipated, which for aryl fluorides is typically found in the range of 1200-1250 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclobutyl group are expected just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2990 | Medium |

| C=O Stretch (Aryl Ketone) | 1685 - 1705 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key analytical tool for probing the electronic structure of this compound, revealing information about its conjugated systems and the electronic transitions between molecular orbitals.

The electronic absorption spectrum of this compound is expected to be characterized by absorptions arising from the substituted aromatic ring and the carbonyl group. The presence of the 2-fluorophenyl group, a chromophore, will dominate the spectrum. The spectrum of the closely related, non-fluorinated analog, cyclobutyl phenyl ketone, shows a strong absorption peak around 240 nm, which is characteristic of a π → π* transition within the benzene (B151609) ring, and a weaker, broader band at longer wavelengths, attributable to the n → π* transition of the carbonyl group. nist.gov For this compound, similar transitions are anticipated. The fluorine substituent on the phenyl ring may cause slight shifts in the absorption maxima (bathochromic or hypsochromic) and changes in absorption intensity (hyperchromic or hypochromic effects) compared to the unsubstituted phenyl cyclobutyl ketone.

Two primary electronic transitions are expected to define the UV-Vis spectrum of this compound:

π → π Transition:* This high-intensity absorption, anticipated at a shorter wavelength, corresponds to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This is primarily associated with the aromatic system of the 2-fluorophenyl group.

n → π Transition:* This lower-intensity absorption, expected at a longer wavelength, involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital of the carbonyl group.

The precise absorption maxima (λmax) for this compound are not widely reported in the literature, but can be estimated by comparison with analogous compounds.

| Transition Type | Expected Wavelength Range (nm) | Associated Functional Group |

| π → π | ~240-260 | 2-Fluorophenyl ring |

| n → π | ~280-320 | Carbonyl group |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₁H₁₁FO. guidechem.com This gives a calculated molecular weight of approximately 178.21 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this molecular weight. The presence of a single fluorine atom, which is monoisotopic (¹⁹F), will not give rise to a significant M+2 peak from isotopic distribution, unlike compounds containing chlorine or bromine. The primary isotopic contributions will be from the natural abundance of ¹³C.

| Property | Value |

| Molecular Formula | C₁₁H₁₁FO |

| Molecular Weight | ~178.21 g/mol |

| Expected Molecular Ion (M⁺) Peak (m/z) | 178 |

The fragmentation of this compound in a mass spectrometer is expected to follow characteristic pathways for ketones, primarily involving cleavage adjacent to the carbonyl group (α-cleavage). The major predicted fragmentation pathways are:

Loss of the cyclobutyl radical: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would result in the formation of a stable 2-fluorobenzoyl cation (m/z 123) and a neutral cyclobutyl radical. This is often a dominant fragmentation pathway for aryl alkyl ketones.

Loss of the 2-fluorophenyl radical: Cleavage of the bond between the carbonyl carbon and the 2-fluorophenyl ring would lead to the formation of a cyclobutylcarbonyl cation (m/z 83) and a 2-fluorophenyl radical.

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen available on the alkyl chain. In the case of the cyclobutyl ring, this is plausible and would lead to the elimination of a neutral alkene (ethene) and the formation of a radical cation.

The analysis of these fragment ions allows for the confirmation of the connectivity of the 2-fluorophenyl, carbonyl, and cyclobutyl groups.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 123 | [C₇H₄FO]⁺ (2-Fluorobenzoyl cation) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 83 | [C₅H₇O]⁺ (Cyclobutylcarbonyl cation) |

| 55 | [C₄H₇]⁺ (Cyclobutyl cation) |

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Key structural features of interest would include:

The planarity of the 2-fluorophenyl ring.

The conformation of the cyclobutyl ring, which is typically puckered.

The relative orientation of the phenyl ring and the cyclobutyl ring with respect to the carbonyl group. The torsion angle between the plane of the phenyl ring and the plane of the carbonyl group is a critical parameter.

Based on related structures, it is expected that the molecule would adopt a conformation that minimizes steric hindrance between the ortho-fluorine atom and the cyclobutyl group.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy for Vibrational Analysis)

Key vibrational modes expected in the Raman spectrum of this compound include:

Carbonyl (C=O) Stretching: The ketone group's C=O stretching vibration is a strong and characteristic Raman band, typically appearing in the region of 1680-1740 cm⁻¹. For ketones with an aromatic ring, this peak is often observed around 1685 cm⁻¹.

Aromatic Ring Vibrations: The 2-fluorophenyl group gives rise to several distinct bands. The C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

Cyclobutyl Ring Vibrations: The cyclobutane (B1203170) ring has characteristic vibrational modes, including CH₂ scissoring, twisting, and wagging, as well as ring puckering vibrations. These are generally found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-F Stretching: The carbon-fluorine bond stretching vibration for an aryl fluoride (B91410) is expected to produce a band in the 1250-1120 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclobutyl ring appears in the 2850-3000 cm⁻¹ range.

The analysis of these Raman shifts provides a detailed fingerprint of the molecule, allowing for structural confirmation and comparison with related compounds. For instance, studies on other ketones like cyclohexanone (B45756) and butyrophenone (B1668137) show characteristic Raman signals for their respective structures. researchgate.net Furthermore, low-frequency Raman spectroscopy can provide insights into intermolecular interactions and phonon modes in the solid state, as demonstrated in studies of polymers containing ketone groups. mdpi.com

Table 1: Predicted Key Raman Shifts for this compound

| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Cyclobutyl) | 2850 - 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1120 - 1250 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized or purified substance. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula.

For this compound, the molecular formula is C₁₁H₁₁FO. The molecular weight is calculated to be 178.20 g/mol .

The theoretical elemental composition is derived as follows:

Carbon (C): (11 * 12.01) / 178.20 * 100% = 74.15%

Hydrogen (H): (11 * 1.01) / 178.20 * 100% = 6.22%

Fluorine (F): (1 * 19.00) / 178.20 * 100% = 10.66%

Oxygen (O): (1 * 16.00) / 178.20 * 100% = 8.97%

An experimental elemental analysis result that closely matches these theoretical values (typically within ±0.4%) provides strong evidence for the compound's purity and validates its empirical and, by extension, molecular formula. For example, analytical data for similar complex molecules reported in the literature often includes such validation. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 132.11 | 74.15 |

| Hydrogen | H | 1.01 | 11.11 | 6.22 |

| Fluorine | F | 19.00 | 19.00 | 10.66 |

| Oxygen | O | 16.00 | 16.00 | 8.97 |

| Total | C₁₁H₁₁FO | 178.22 | 100.00 |

Computational and Theoretical Investigations of 2 Fluorophenyl Cyclobutyl Ketone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to calculate the electronic structure of molecules, from which numerous properties can be derived. For 2-Fluorophenyl cyclobutyl ketone, DFT calculations would be the primary method to explore its fundamental chemical characteristics.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the arrangement of atoms that corresponds to the lowest energy. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This data is illustrative and not based on actual experimental or calculated results.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 |

| C-F | 1.35 | |

| C(aryl)-C(carbonyl) | 1.50 | |

| C(cyclobutyl)-C(carbonyl) | 1.52 | |

| Bond Angle (°) | C(aryl)-C(carbonyl)-C(cyclobutyl) | 118.0 |

| O=C-C(aryl) | 121.0 | |

| Dihedral Angle (°) | F-C(aryl)-C(carbonyl)-O | 15.0 (for a specific conformer) |

Computational methods can predict various spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a powerful application of quantum chemistry. nih.govcaymanchem.commdpi.comscirp.orgbohrium.com By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which are highly sensitive to the electronic environment and conformation of the molecule. For this compound, predicting the ¹⁹F chemical shift would be particularly useful for experimental characterization. scirp.orgbohrium.com

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. acs.org This allows for the assignment of specific peaks to the vibrations of functional groups, such as the characteristic C=O stretch of the ketone (typically around 1715-1780 cm⁻¹) and the C-F stretching frequency. acs.orgdergipark.org.tr The puckering of the cyclobutane (B1203170) ring can also influence the vibrational modes. acs.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and, consequently, the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netresearchgate.netsourceforge.ioresearchgate.net For this compound, this would involve calculating the energies of transitions such as the n→π* transition of the carbonyl group and the π→π* transitions of the phenyl ring. mdpi.com

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative) Note: This data is illustrative and not based on actual experimental or calculated results.

| Spectrum | Parameter | Hypothetical Predicted Value |

|---|---|---|

| ¹³C NMR | C=O | ~200-210 ppm |

| ¹⁹F NMR | C-F | ~ -110 to -120 ppm |

| IR | C=O Stretch | ~1750 cm⁻¹ |

| UV-Vis | λmax (n→π*) | ~280-300 nm |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. nih.govyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com In a ketone, the LUMO is typically the π* antibonding orbital of the carbonyl group. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller gap generally suggests that the molecule is more reactive. nih.govwikipedia.org Analysis of the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. ajchem-a.comresearchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This data is illustrative and not based on actual experimental or calculated results.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

NICS is a computational method used to assess the aromaticity of a cyclic system. mdpi.comwikipedia.org It involves calculating the magnetic shielding at the center of a ring. While the cyclobutyl ring is not aromatic, NICS calculations would be applied to the phenyl ring to confirm its aromatic character and to see how it might be influenced by the cyclobutyl ketone substituent. A negative NICS value is indicative of aromaticity. mdpi.com

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, a notable reaction is the Norrish-Yang cyclization, a photochemical process where the ketone undergoes intramolecular hydrogen abstraction to form a biradical, which then cyclizes. nih.gov Computational studies could map out the potential energy surface for this reaction, identifying transition states and intermediates. This would provide a detailed understanding of the reaction pathway, stereoselectivity, and the factors influencing the reaction's efficiency.

While specific computational studies on this compound are not currently prevalent in the scientific literature, the established methodologies of computational chemistry provide a clear roadmap for its theoretical investigation. Such studies, centered around DFT calculations, would yield valuable data on the molecule's structure, spectroscopic signatures, electronic properties, and reactivity. This information is fundamental for a deeper understanding of its chemical behavior and for guiding future experimental work.

Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to map the potential energy surfaces of reactions, identifying the most likely pathways and the structures of high-energy transition states. For a molecule like this compound, several reaction pathways are of significant interest, particularly those leveraging the inherent strain of the cyclobutane ring.

A notable pathway for aryl cyclobutyl ketones is a formal γ-C–H functionalization that proceeds in a two-step sequence. nih.govnih.govresearchgate.netbohrium.com

Norrish-Yang Cyclization: The first step involves a photochemical Norrish-Yang cyclization. nih.govchem-station.comchemrxiv.org Upon UV irradiation, the ketone's carbonyl group is excited to a triplet diradical state. This excited state can then abstract a hydrogen atom from the γ-carbon of the cyclobutyl ring, forming a 1,4-biradical intermediate. Subsequent radical recombination (cyclization) yields a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govchemrxiv.orgacs.org Computational studies can model the geometry of the excited state and the biradical intermediate, calculating the energy barriers for both hydrogen abstraction and cyclization to rationalize product formation.

Palladium-Catalyzed C–C Cleavage/Functionalization: The bicyclo[1.1.1]pentan-2-ol intermediate, laden with ring strain, is primed for further transformation. It can undergo a palladium-catalyzed C–C bond cleavage. nih.govresearchgate.netbohrium.com Theoretical calculations are crucial for elucidating the transition states in the subsequent palladium-catalyzed cycle, which involves the cleavage of a C–C bond (β-carbon elimination) driven by the release of ring strain, followed by functionalization. nih.govbohrium.com

Rationalization of Observed Reactivity and Selectivity

Computational modeling is instrumental in explaining why certain products are formed preferentially. In the palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol derived from an aryl cyclobutyl ketone, a high degree of stereoselectivity is observed, exclusively yielding cis-1,3-disubstituted cyclobutane products. nih.gov

Theoretical models of the transition states can rationalize this selectivity. The geometry of the organopalladium intermediate formed after the strain-releasing C–C cleavage dictates the trajectory of the incoming coupling partner. By calculating the energies of different diastereomeric transition states (leading to cis or trans products), researchers can demonstrate that the pathway to the cis product is significantly lower in energy. This difference is often attributed to minimizing steric hindrance and optimizing orbital overlap within the catalytic pocket.

Furthermore, studies on related systems, such as the enantioselective C(sp³)–H arylation of cyclobutyl ketones using chiral transient directing groups, rely on computational analysis to understand the origins of enantioselectivity. bohrium.comnih.gov These models can pinpoint the specific non-covalent interactions between the substrate, the chiral group, and the catalyst that stabilize one transition state over its mirror image.

Elucidation of Catalytic Cycles and Transient Intermediates (e.g., Radical-Relay Mechanisms, Concerted Metalation-Deprotonation)

For aryl cyclobutyl ketones, palladium-catalyzed reactions are particularly relevant. A plausible catalytic cycle for the C–C functionalization, supported by mechanistic experiments and computational insights from related systems, is shown below. nih.govbohrium.com

Plausible Catalytic Cycle for Functionalization

| Step | Intermediate/Process | Description |

|---|---|---|

| A | Pre-catalyst Activation | Pd(OAc)₂ is activated, often involving a ligand. |

| B | Coordination & C-C Cleavage | The bicyclo[1.1.1]pentan-2-ol intermediate coordinates to the Pd(II) center. A strain-release-driven β-carbon elimination occurs, cleaving a C-C bond to form a cyclobutyl-palladium(II) species (Intermediate C ). |

| C | Oxidative Addition | An aryl halide (Ar-I) undergoes oxidative addition to the Pd(II) center, forming a transient Pd(IV) intermediate (Intermediate D ). |

| D | Reductive Elimination | The Pd(IV) intermediate undergoes C–C bond-forming reductive elimination, yielding the cis-1,3-difunctionalized cyclobutane product and regenerating a Pd(II) species for the next catalytic cycle. |

Mechanistic insights based on studies of related aryl cyclobutyl ketones. nih.govbohrium.com

While radical processes were considered, they were ruled out in at least one study on cyclobutyl ketone functionalization based on experiments showing no significant inhibition by radical traps like TEMPO. nih.gov

Another critical mechanism in organometallic chemistry is Concerted Metalation-Deprotonation (CMD) . wikipedia.orgnih.govacs.org This pathway is common for C–H activation catalyzed by late transition metals like palladium. wikipedia.orgmdpi.com In a CMD mechanism, a C–H bond is cleaved and a new carbon-metal bond is formed in a single, cyclic transition state, often assisted by a base like acetate. wikipedia.orgnih.gov While the aforementioned pathway for this compound primarily involves C-C cleavage, CMD is a highly relevant mechanism for potential side reactions or alternative functionalization pathways, such as direct C–H arylation on the phenyl ring or the cyclobutane ring itself. bohrium.comnih.gov Computational studies have shown that CMD is often the lowest energy pathway for C-H activation and have been used to detail the transition state, where the C-H bond breaks concurrently with the C-Pd bond formation and proton abstraction by a carboxylate base. nih.govmdpi.comnih.gov

Theoretical Studies on Cyclobutane Ring Strain and Reactivity

The chemistry of this compound is fundamentally governed by the high ring strain of the cyclobutane moiety. This strain makes the molecule significantly less stable than its acyclic or larger-ring counterparts, providing a thermodynamic driving force for reactions that open or rearrange the ring. masterorganicchemistry.com

Analysis of Energetic and Geometric Properties of Strained σC-C Bonds

The strain in cyclobutane is a combination of angle strain and torsional strain. libretexts.org

Angle Strain: Ideally, sp³ hybridized carbons have bond angles of 109.5°. In a planar cyclobutane, the angles would be a rigid 90°, leading to substantial angle strain. To partially alleviate this, the cyclobutane ring puckers into a "butterfly" conformation. This puckering slightly reduces the C-C-C bond angles to about 88° but provides a more significant reduction in torsional strain. libretexts.org

Torsional Strain: In a flat cyclobutane, all adjacent C-H bonds would be fully eclipsed. The puckered conformation staggers these bonds, reducing the repulsive interactions, though considerable torsional strain remains. libretexts.org

The total strain energy of cyclobutane is significant, making its C-C bonds weaker and more reactive than those in unstrained alkanes. masterorganicchemistry.comnih.gov

Energetic and Geometric Properties of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | C-C-C Bond Angle | Key Geometric Feature |

|---|---|---|---|

| Cyclopropane (B1198618) | ~27.6 | 60° | Planar, severe angle strain |

| Cyclobutane | ~26.3 | ~88° | Puckered ("Butterfly") |

| Cyclopentane | ~6.2 | ~105° | Envelope/Twist conformations |

| Cyclohexane | ~0 | ~109.5° | Strain-free Chair conformation |

Data compiled from various sources. masterorganicchemistry.comlibretexts.orgnih.govlibretexts.org

The C-C bonds in cyclobutane are measured at approximately 1.55-1.57 Å, slightly longer than the ~1.54 Å bond in ethane, a result of the repulsion between the 1,3-carbons across the ring. nih.govresearchgate.net This inherent weakness and the energy released upon ring-opening are key factors in its reactivity. masterorganicchemistry.com

Influence of Substituents on Ring Stability and Reactivity

Substituents can have a profound impact on the stability and reactivity of the cyclobutane ring.

Electronic Effects: The 2-fluorophenyl group is an electron-withdrawing substituent. The fluorine atom, due to its high electronegativity, inductively withdraws electron density. This affects the electronic character of the attached carbonyl group, making the carbonyl carbon more electrophilic. This electronic perturbation can influence the rates and mechanisms of reactions involving the ketone, including its initial photo-excitation in the Norrish-Yang reaction. Computational studies on other fluorinated cyclic ketones have shown that α-fluorination can weaken adjacent bonds, which could potentially influence C-C bond cleavage pathways.

Steric and Conformational Effects: The bulky 2-fluorophenyl group will have preferred orientations relative to the puckered cyclobutane ring to minimize steric clash. Computational modeling can predict the lowest energy conformers and how the substituent influences the puckering of the ring. This conformational preference is critical, as it can dictate which γ-hydrogen is closest to the excited carbonyl group, thereby controlling the regioselectivity of a potential Norrish-Yang cyclization. Studies on substituted cyclobutenes have shown that substituents play a critical role in determining the energetics of ring-opening reactions, a principle that extends to other reactions of four-membered rings. osti.gov Research on phenyl-substituted cyclobutane carboxylic acids has demonstrated that the cyclobutane ring can transmit substituent effects through π-conjugation, albeit less effectively than a double bond. researchgate.net This indicates that the electronic influence of the 2-fluoro substituent can be communicated through the ring system to affect reactivity at distal sites.

Applications and Future Directions in Chemical Research

2-Fluorophenyl Cyclobutyl Ketone as a Versatile Synthetic Intermediate

The true power of this compound lies in its ability to serve as a versatile starting material for the construction of more complex and functionally diverse molecules. Its constituent parts—the cyclobutyl ring and the fluorinated phenyl group—can be independently or concertedly manipulated to achieve a wide range of synthetic goals.

Building Block in Complex Organic Synthesis

The cyclobutane (B1203170) motif, once considered a synthetic curiosity, is now recognized as a valuable component in the design of bioactive compounds. nih.govnih.gov Its rigid, three-dimensional structure can impart favorable properties such as increased metabolic stability and improved binding affinity to target proteins. nih.gov this compound provides a readily accessible entry point to this desirable chemical space. The ketone functionality serves as a versatile handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, the ketone can be reduced to the corresponding alcohol, which can then be further functionalized or used as a directing group in subsequent reactions. The fluorine atom on the phenyl ring can also influence the reactivity of the molecule and provide a site for further modification or act as a reporter group for biophysical studies.

Aryl cyclobutyl ketones, including the 2-fluoro substituted analogue, are key starting materials for the synthesis of 1,3-difunctionalized cyclobutanes. nih.govresearchgate.net These structures are of particular interest in medicinal chemistry as they can act as conformationally restricted bioisosteres for more flexible alkyl chains or as non-planar replacements for aromatic rings. nih.gov The synthesis often proceeds through a Norrish-Yang cyclization, a photochemical reaction that forms a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate can then undergo a variety of transformations to introduce a second functional group at the 3-position of the cyclobutane ring. nih.gov

Precursor for Advanced Molecular Architectures

The unique reactivity of this compound allows for its use as a precursor in the construction of more intricate and advanced molecular architectures. The combination of the strained cyclobutane ring and the reactive ketone group can be exploited in a variety of ring-opening and ring-expansion reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. researchgate.net

For example, under specific conditions, the cyclobutane ring can be selectively cleaved to generate linear chains with defined stereochemistry. researchgate.net Furthermore, the ketone can participate in reactions such as the Baeyer-Villiger oxidation to form lactones or the Beckmann rearrangement to yield amides, significantly expanding the structural diversity accessible from this single precursor. nih.gov The presence of the 2-fluorophenyl group can influence the regioselectivity and stereoselectivity of these rearrangements, offering a subtle yet powerful tool for controlling the outcome of the reaction.

Scaffold for Structural Diversity in Compound Libraries

In the quest for new drug candidates and chemical probes, the ability to rapidly generate large and structurally diverse compound libraries is paramount. This compound is an ideal scaffold for this purpose. Its core structure can be systematically decorated with a wide variety of functional groups at both the ketone and the aromatic ring.

The development of methods for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones highlights the utility of these compounds in generating structural diversity. nih.gov By employing a sequential C–H/C–C functionalization strategy, a broad range of aryl, heteroaryl, alkenyl, and alkynyl groups can be installed at the 3-position of the cyclobutane ring with high diastereoselectivity. nih.gov This approach allows for the creation of libraries of 1,3-difunctionalized cyclobutanes, each with unique steric and electronic properties. nih.govresearchgate.net

| Transformation | Reagents/Conditions | Product Type | Significance |

| Norrish-Yang Cyclization | UV light | Bicyclo[1.1.1]pentan-2-ol | Key intermediate for 1,3-difunctionalization nih.govresearchgate.net |

| C-C Cleavage/Functionalization | Pd-catalysis, various coupling partners | cis-γ-(hetero)arylated, alkenylated, alkynylated cyclobutyl ketones | Access to diverse 1,3-disubstituted cyclobutanes nih.govresearchgate.net |

| Beckmann Rearrangement | Acid catalyst | Cyclobutane carboxanilides | Conversion of ketone to amide functionality nih.gov |

| Baeyer-Villiger Oxidation | Peroxy acid | Acyl cyclobutanol | Conversion of ketone to ester/lactone functionality nih.gov |

Role in the Development of Advanced Chemical Compounds and Chemical Biology Research

The unique properties of the this compound moiety have led to its incorporation into a variety of advanced chemical compounds with applications in chemical biology. The fluorine atom, in particular, can serve as a valuable probe for studying biological systems. Its distinctive NMR signal allows for the use of ¹⁹F NMR spectroscopy to monitor the binding of a molecule to its target protein or to study its metabolic fate.

Furthermore, the introduction of a fluorinated group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. Peptidyl fluoromethyl ketones, for example, have been extensively studied as inhibitors of serine and cysteine proteases. nih.gov The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the ketone carbonyl group, making it more susceptible to nucleophilic attack by the active site serine or cysteine residue of the enzyme. nih.gov This leads to the formation of a stable hemiacetal or hemithioketal adduct, effectively inactivating the enzyme. nih.gov These compounds have been instrumental as probes for studying the roles of proteases in various diseases and as starting points for the design of new therapeutic agents. nih.gov

Contributions to Supramolecular Chemistry Research

While direct research on the role of this compound in supramolecular chemistry is not extensively documented, the structural motifs it provides are relevant to this field. Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The rigid and well-defined geometry of the cyclobutane ring, combined with the potential for hydrogen bonding and other non-covalent interactions involving the ketone and fluorophenyl groups, makes it an attractive component for the design of new supramolecular architectures.

The ability to synthesize 1,3-difunctionalized cyclobutanes with precise control over their stereochemistry opens up possibilities for creating molecules that can self-assemble into complex structures. For instance, by introducing complementary functional groups at the 1- and 3-positions, it may be possible to design cyclobutane-based monomers that can polymerize through non-covalent interactions to form supramolecular polymers or other ordered materials.

Methodological Advancements in Cyclobutane Chemistry Utilizing this compound Analogues

The study of this compound and its analogues has spurred methodological advancements in the broader field of cyclobutane chemistry. The challenges associated with the synthesis and manipulation of this strained ring system have driven chemists to develop new and innovative synthetic methods.

The development of the sequential C–H/C–C functionalization strategy for the synthesis of cis-1,3-difunctionalized cyclobutanes is a prime example of such an advancement. nih.govresearchgate.net This method, which relies on a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization, provides a general and efficient route to a class of compounds that were previously difficult to access. nih.govresearchgate.net This methodology is not limited to 2-fluorophenyl cyclobutyl ketones and can be applied to a wide range of aryl cyclobutyl ketones, demonstrating its broad utility.

Furthermore, research into the ring-opening and rearrangement reactions of cyclobutyl ketones has led to a deeper understanding of the factors that control the reactivity of these strained systems. researchgate.net This knowledge is crucial for the rational design of new synthetic strategies that utilize cyclobutanes as key building blocks.

Integration into Analytical Reference Libraries for Forensic and Research Applications

The unambiguous identification of novel chemical compounds is a cornerstone of both forensic investigation and advanced chemical research. nih.gov The establishment of comprehensive analytical reference libraries, containing well-characterized compounds, is essential for this purpose. While this compound is not currently widely reported in forensic casework, its potential as a precursor or analog for new psychoactive substances (NPS) underscores the importance of its inclusion in such libraries. numberanalytics.commedwinpublishers.com

The rapid emergence of "designer drugs" presents a significant challenge to law enforcement and forensic laboratories. thermofisher.comnih.gov These substances are often created by modifying the chemical structures of known compounds to circumvent existing drug laws. numberanalytics.comnih.gov The lack of certified reference standards for these new entities severely hampers their identification. nih.govnumberanalytics.com Forensic scientists rely on authenticated reference materials to confirm the identity of unknown substances seized in the field or detected in biological samples. youtube.com The availability of a reference standard for this compound would enable forensic laboratories to:

Proactively Identify New Threats: By having the analytical data (e.g., mass spectra, NMR spectra) for this compound on file, laboratories can more quickly identify it if it or a derivative appears as a new substance of abuse. nih.govyoutube.com

Improve the Accuracy of Identification: Comparison with a certified reference standard is the gold standard for the unambiguous identification of a chemical compound. youtube.com This is crucial for legal proceedings where the precise identity of a substance must be proven.

Facilitate Research into Emerging Drug Trends: The availability of reference standards allows researchers to study the analytical properties of new compounds, develop new detection methods, and better understand the structure-activity relationships of new classes of designer drugs. nih.govnih.gov

The process of integrating a compound like this compound into a reference library involves its synthesis, purification, and rigorous characterization using various analytical techniques to confirm its structure and purity. This data is then compiled into a comprehensive profile that can be used by other laboratories. Given the history of chemically similar compounds being used in the synthesis of NPS, the proactive characterization and library inclusion of this compound is a prudent step in staying ahead of emerging drug trends. myadlm.orgwiley.com

Future Research Avenues for this compound.

The unique combination of a fluorinated aromatic ring and a cyclobutyl ketone moiety in this compound opens up several promising avenues for future chemical research. These research directions primarily focus on its potential as a building block for the synthesis of novel, bioactive molecules and the exploration of its chemical reactivity.

Synthesis of Novel Bioactive Compounds:

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. nih.govnih.gov Its rigid, three-dimensional structure can confer favorable pharmacological properties, such as improved metabolic stability and binding affinity, when incorporated into drug candidates. nih.gov Similarly, the introduction of fluorine into a molecule is a well-established strategy in drug design to modulate its physicochemical properties, including lipophilicity, pKa, and metabolic stability. sapub.orgbrighton.ac.uklookchem.com

Future research could, therefore, focus on using this compound as a starting material for the synthesis of new classes of compounds with potential therapeutic applications. This could involve:

Derivatization of the Ketone: The ketone functional group is a versatile handle for a wide range of chemical transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or reaction with Grignard reagents to introduce new carbon-carbon bonds. brighton.ac.ukbrighton.ac.uk

Modification of the Phenyl Ring: The fluorine atom and the cyclobutyl ketone group can direct further substitution on the phenyl ring, allowing for the introduction of other functional groups that could modulate biological activity.

Structure-Activity Relationship (SAR) Studies: By systematically synthesizing a library of derivatives of this compound and evaluating their biological activity, researchers could identify key structural features responsible for any observed effects. nih.gov This information is critical for the rational design of more potent and selective compounds. pelagobio.com

Exploration of Novel Synthetic Methodologies:

The reactivity of this compound itself is a subject for further investigation. Research in this area could aim to develop new and efficient synthetic methods for its preparation and for its use in more complex chemical syntheses. For instance, the development of stereoselective methods for the functionalization of the cyclobutane ring would be of significant interest, as the stereochemistry of a molecule is often crucial for its biological activity. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluorophenyl cyclobutyl ketone, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where cyclobutanecarbonyl chloride reacts with a fluorobenzene derivative (e.g., 2-fluorobenzene) in the presence of a Lewis acid catalyst like AlCl₃ under anhydrous conditions. Temperature control (0–25°C) is critical to minimize side reactions such as over-acylation or decomposition of the cyclobutyl group. Post-reaction purification via column chromatography or recrystallization ensures high purity .

- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid excess acyl chloride, which can lead to byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹ , while C-F vibrations (fluorophenyl group) are observed at 1100–1250 cm⁻¹ .

- ¹H/¹³C NMR : The cyclobutyl protons resonate as a multiplet between δ 2.0–3.0 ppm , and the fluorophenyl aromatic protons show splitting patterns due to ortho-fluorine coupling (e.g., doublets near δ 7.0–7.5 ppm ).

- Mass Spectrometry : The molecular ion ([M]⁺) confirms the molecular weight, with fragmentation patterns indicating loss of CO (m/z -28) from the ketone group .

Advanced Research Questions

Q. How does the cyclobutyl ring strain influence the reactivity of this compound in nucleophilic addition reactions compared to larger cycloalkyl analogs?

- Methodological Answer : Cyclobutyl’s ring strain (angle deviation from ideal tetrahedral geometry) increases electrophilicity at the carbonyl carbon, accelerating nucleophilic additions (e.g., reductions with NaBH₄). Kinetic studies show cyclobutyl phenyl ketones exhibit ~0.23 relative rate (vs. acetophenone) at 0°C, slower than cyclopentyl analogs (0.36) but faster than cyclopropyl (0.12), highlighting strain-reactivity trade-offs .

- Data Contradiction Analysis : Discrepancies in reduction rates across studies may arise from solvent polarity (e.g., methanol vs. ether) or steric hindrance from substituents like fluorine. Reproducibility requires strict control of solvent purity and temperature .

Q. In matched molecular pair analyses, how do the physicochemical properties (e.g., logD, metabolic stability) of this compound compare to its oxetane bioisosteres?

- Methodological Answer : Oxetane bioisosteres (replacing C=O with a polar oxetane ring) often lower logD by 0.3–0.8 units due to increased polarity, but results are substituent-dependent. For example, fluorophenyl-oxetane derivatives may show improved metabolic stability over ketones due to reduced CYP450 affinity, though exceptions exist (e.g., p-methoxyphenyl systems). Stability assays under varying pH (1–10) and thermal stress (40–80°C) are recommended to validate trends .

- Table : Comparison of Key Properties

| Property | This compound | Oxetane Bioisostere |

|---|---|---|

| logD (exp.) | 2.5–3.0 | 1.7–2.2 |

| Metabolic Stability | Moderate (t₁/₂ = 45 min) | High (t₁/₂ = 90 min) |

| Aqueous Solubility | Low (0.1 mg/mL) | Moderate (1.2 mg/mL) |

| Data derived from matched pairs in . |

Q. What contradictions exist in the literature regarding the reduction kinetics of this compound, and how can experimental design address these discrepancies?

- Methodological Answer : Reported rate constants for NaBH₄ reductions vary due to:

- Solvent Effects : Protic solvents (methanol) stabilize transition states differently than aprotic media (THF).

- Fluorine Electronic Effects : The electron-withdrawing -F group increases carbonyl electrophilicity but may sterically hinder nucleophilic attack.

- Resolution : Use standardized conditions (e.g., 0°C in methanol) and replicate experiments ≥3 times with error margins <5%. Computational modeling (DFT) can further elucidate electronic vs. steric contributions .

Key Research Gaps and Future Directions

- Toxicological Profiling : No data exists on acute/chronic toxicity. Conduct in vitro assays (e.g., HepG2 cell viability) and in silico predictions (e.g., ProTox-II) .

- Mechanistic Studies : Explore photochemical decomposition pathways using laser photolysis (as in cyclobutyl methyl ketone studies) to identify reactive intermediates .

- Computational Validation : Apply molecular orbital theory (AM1/DFT) to predict C-C bond dissociation energies and compare with experimental thermolysis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。